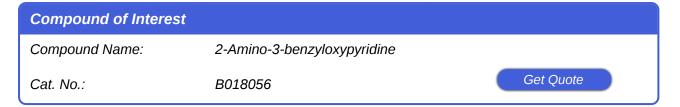


Preparation of Pyridinyl/Pyridazinyloxymethyl Substituted Compounds: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyridinyl/pyridazinyloxymethyl and pyridazinyloxymethyl substituted compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include potential as kinase inhibitors for anticancer therapy and as herbicidal agents.[1][2]

The core synthetic strategy for coupling the pyridinyl or pyridazinyl moiety to a substituent via an oxymethyl linker is the Williamson ether synthesis. This versatile and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[3] This document will detail the preparation of the necessary precursors—substituted pyridinyl/pyridazinyl methanols and their corresponding halides—followed by a general protocol for the Williamson ether synthesis to yield the target compounds.

Application Notes

Pyridinyl and pyridazinyl cores are prevalent in a vast number of biologically active compounds and approved drugs. The introduction of an oxymethyl linker provides a flexible spacer to connect these heterocycles to various functionalities, enabling the exploration of structure-activity relationships (SAR) in drug design.







Oncology: Pyridazine derivatives have been investigated as potential anticancer agents.[1][4] [5] Certain pyridazinone-based compounds have demonstrated cytotoxic activity against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer cell lines.[1] Some of these compounds are believed to exert their effect through the inhibition of key kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6] The pyridinyloxymethyl and pyridazinyloxymethyl scaffolds can be utilized to develop novel kinase inhibitors by positioning the heterocyclic moiety for key interactions within the ATP-binding pocket of the target kinase, while the substituent on the oxymethyl linker can be modified to enhance potency and selectivity.

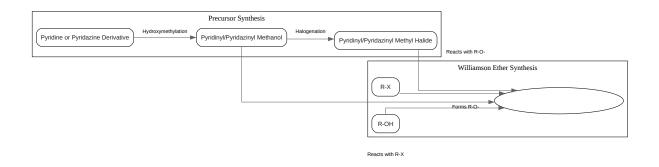
Agrochemicals: Substituted pyridazine derivatives have also been explored for their herbicidal properties.[2] Specifically, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown potent bleaching and herbicidal activities.[2] The oxymethyl linker allows for the introduction of various substituted phenyl groups, which appear to be crucial for their biological effect.

Synthetic Pathways

The general approach for the synthesis of pyridinyl/pyridazinyloxymethyl substituted compounds involves two main stages:

- Preparation of Precursors: Synthesis of the required pyridinyl/pyridazinyl methanol or methyl halide.
- Williamson Ether Synthesis: Coupling of the precursor with the desired alcohol or alkyl halide.





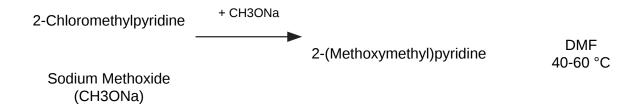
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Caption: General workflow for the synthesis of target compounds.

Experimental Protocols Protocol 1: Synthesis of 2-(Methoxymethyl)pyridine

This protocol describes the synthesis of a simple pyridinyloxymethyl compound from 2-(chloromethyl)pyridine.[7]

Reaction Scheme:



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Caption: Synthesis of 2-(methoxymethyl)pyridine.

Materials:

- 2-(Chloromethyl)pyridine hydrochloride
- Sodium methoxide (CH₃ONa)
- N,N-Dimethylformamide (DMF)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 2-(chloromethyl)pyridine hydrochloride in DMF, add a solution of sodium methoxide in methanol.
- Stir the reaction mixture at 40-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to afford 2-(methoxymethyl)pyridine.

Quantitative Data (Representative):

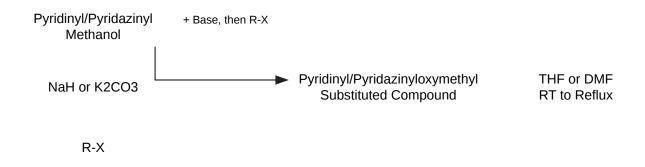


Compound	Starting Material	Reagent	Solvent	Temperatur e (°C)	Yield (%)
2- (Methoxymet hyl)pyridine	2- (Chloromethy I)pyridine HCI	Sodium Methoxide	DMF	40-60	~70-80

Protocol 2: General Williamson Ether Synthesis for Pyridinyl/Pyridazinyloxymethyl Compounds

This protocol provides a general method for the O-alkylation of pyridinyl/pyridazinyl methanols.

Reaction Scheme:



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Caption: General Williamson ether synthesis.

Materials:

- Pyridinyl or Pyridazinyl methanol derivative (1.0 eq)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
- Alkyl halide (R-X, 1.1 eq)
- Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)



- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Alkoxide Formation:
 - Using NaH: To a stirred suspension of NaH in anhydrous THF at 0°C under an inert atmosphere, add a solution of the pyridinyl/pyridazinyl methanol in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
 - Using K₂CO₃: To a solution of the pyridinyl/pyridazinyl methanol in anhydrous DMF, add potassium carbonate.
- Alkylation: Add the alkyl halide to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
- Work-up:
 - For NaH: Cool the reaction mixture to 0°C and carefully quench with saturated aqueous NH₄Cl solution.
 - For K₂CO₃: Filter the reaction mixture to remove inorganic salts.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



Quantitative Data (Representative for Analogous Reactions):

Heterocycli c Alcohol	Alkyl Halide	Base	Solvent	Temperatur e	Yield (%)
4- Pyridylmetha nol	Benzyl bromide	NaH	THF	RT	85-95
3- Pyridazineme thanol	Ethyl iodide	K ₂ CO ₃	DMF	60°C	70-85

Data Presentation

The following table summarizes representative yields for the synthesis of pyridinyloxymethyl and pyridazinyloxymethyl compounds based on analogous reactions found in the literature.

Entry	Heterocycle Precursor	Coupling Partner	Product	Yield (%)
1	2- (Chloromethyl)py ridine	Sodium methoxide	2- (Methoxymethyl) pyridine	~75
2	4- Hydroxypyridine	Benzyl chloride	4- (Benzyloxy)pyridi ne	~90
3	3-Chloro-6- methylpyridazine	Phenol	3-Methyl-6- phenoxypyridazi ne	~80
4	2- Pyridylmethanol	4-Nitrobenzyl bromide	2-((4- Nitrobenzyl)oxym ethyl)pyridine	~88

Conclusion







The synthetic protocols outlined in this document provide a robust framework for the preparation of a diverse library of pyridinyl/pyridazinyloxymethyl substituted compounds. The Williamson ether synthesis remains a cornerstone for the construction of the ether linkage. By varying the substitution on both the heterocyclic core and the coupled substituent, researchers can systematically explore the structure-activity relationships of these compounds for applications in drug discovery and agrochemical development. Careful selection of the base and solvent system is crucial for optimizing reaction yields and minimizing side products. The provided protocols, along with the representative data, should serve as a valuable resource for scientists working in these fields.

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